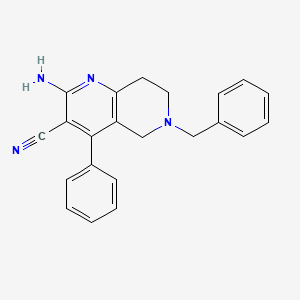

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (ABPT) is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. ABPT belongs to the class of naphthyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Naphthyridine Derivatives

- Moustafa et al. (2012) explored reactions of enaminones to create naphthyridine derivatives, which are precursors in various chemical syntheses (Moustafa et al., 2012).

- Kumar et al. (2017) developed an eco-friendly synthesis method for benzo[f][1,6]naphthyridine-2-amino-3-carbonitrile derivatives, showcasing an environmentally friendly approach to naphthyridine synthesis (Kumar et al., 2017).

- Elkholy and Morsy (2006) investigated the reactivity of a similar compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, towards various reagents, contributing to the understanding of naphthyridine chemistry (Elkholy & Morsy, 2006).

Corrosion Inhibition

- Singh et al. (2016) studied naphthyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential industrial applications (Singh et al., 2016).

Pharmaceutical Research

- Balmori et al. (2017) described the synthesis of a naphthyridine derivative as a non-hepatotoxic, antioxidant agent with potential implications in Alzheimer's disease therapy (Balmori et al., 2017).

Material Science and Fluorescence Studies

- Wu et al. (2010) explored the synthesis and fluorescence properties of certain naphthyridine derivatives, indicating their potential in material sciences (Wu et al., 2010).

Catalysis

- Anandan et al. (2004) synthesized naphthyridine coordinated ruthenium (II) complexes, demonstrating their applications in dye-sensitized solar cells (Anandan et al., 2004).

properties

IUPAC Name |

2-amino-6-benzyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c23-13-18-21(17-9-5-2-6-10-17)19-15-26(12-11-20(19)25-22(18)24)14-16-7-3-1-4-8-16/h1-10H,11-12,14-15H2,(H2,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFNUYXOVCNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(C(=C2C3=CC=CC=C3)C#N)N)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)

![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene](/img/structure/B2385958.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)